molecular formula C10H18ClNO2 B1528872 Decahydroquinoline-2-carboxylic acid hydrochloride CAS No. 253136-28-6

Decahydroquinoline-2-carboxylic acid hydrochloride

Cat. No.: B1528872
CAS No.: 253136-28-6
M. Wt: 219.71 g/mol
InChI Key: KCJYFBPJZSHASC-UHFFFAOYSA-N
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Description

Decahydroquinoline-2-carboxylic acid hydrochloride: is a versatile organic compound with the molecular formula C10H18ClNO2 and a molecular weight of 219.71 g/mol . It is a hydrochloride salt derived from decahydroquinoline-2-carboxylic acid, which is a saturated heterocyclic compound. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Enamine Synthesis: One common synthetic route involves the formation of an enamine intermediate from a suitable amine and an aldehyde or ketone, followed by cyclization to form decahydroquinoline-2-carboxylic acid.

  • Hydrochloride Formation: The carboxylic acid group is then converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is typically produced in batches using large-scale reactors.

  • Purification: The final product is purified using crystallization techniques to achieve the desired purity level.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various quinoline derivatives.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Chemistry: Decahydroquinoline-2-carboxylic acid hydrochloride is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a scaffold for the development of bioactive compounds. Medicine: The compound is explored for its potential therapeutic properties in drug discovery. Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism by which decahydroquinoline-2-carboxylic acid hydrochloride exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Quinoline: A closely related compound with a similar heterocyclic structure.

  • Isoquinoline: Another related compound with a slightly different structure.

  • Pyridine: A simpler nitrogen-containing heterocycle.

Uniqueness: Decahydroquinoline-2-carboxylic acid hydrochloride is unique due to its saturated structure and the presence of the carboxylic acid group, which provides additional reactivity compared to its unsaturated counterparts.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications

Properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9;/h7-9,11H,1-6H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJYFBPJZSHASC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CCC(N2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of PtO2 (25 wt. %) and 2-quinolinecarboxylic acid (Aldrich) in acetic acid was hydrogenated at RT under 60 Psi overnight. The reaction mixture was stripped to dryness. Concentrated HCl was added and stripped to dryness to give the title compound as a white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Decahydroquinoline-2-carboxylic acid hydrochloride
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Decahydroquinoline-2-carboxylic acid hydrochloride
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Decahydroquinoline-2-carboxylic acid hydrochloride
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Decahydroquinoline-2-carboxylic acid hydrochloride
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Decahydroquinoline-2-carboxylic acid hydrochloride
Reactant of Route 6
Decahydroquinoline-2-carboxylic acid hydrochloride

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